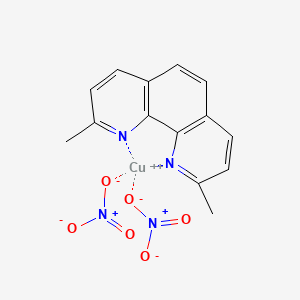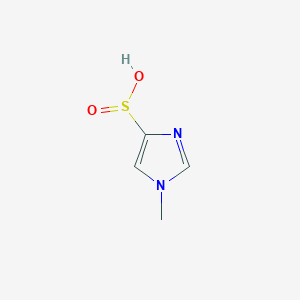
1-Methyl-1H-imidazole-4-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-imidazole-4-sulfinic acid is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by a sulfinic acid group attached to the imidazole ring, imparts distinctive chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazole-4-sulfinic acid typically involves the introduction of a sulfinic acid group to the imidazole ring. One common method is the reaction of 1-Methylimidazole with sulfur dioxide and an oxidizing agent under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is subsequently reduced to the sulfinic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the sulfinic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 1-Methyl-1H-imidazole-4-sulfonic acid.
Reduction: 1-Methyl-1H-imidazole-4-thiol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-1H-imidazole-4-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various imidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, catalysts, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-4-sulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biological processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their function.
Comparison with Similar Compounds
1-Methyl-1H-imidazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
1-Methylimidazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
4-Methylimidazole: Similar imidazole ring but with a methyl group at the 4-position instead of a sulfinic acid group.
Uniqueness: 1-Methyl-1H-imidazole-4-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinctive reactivity and chemical properties. This makes it valuable for specific applications where other imidazole derivatives may not be suitable.
Properties
Molecular Formula |
C4H6N2O2S |
|---|---|
Molecular Weight |
146.17 g/mol |
IUPAC Name |
1-methylimidazole-4-sulfinic acid |
InChI |
InChI=1S/C4H6N2O2S/c1-6-2-4(5-3-6)9(7)8/h2-3H,1H3,(H,7,8) |
InChI Key |
ZAWMRXGTEHORQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


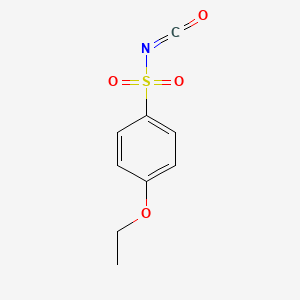
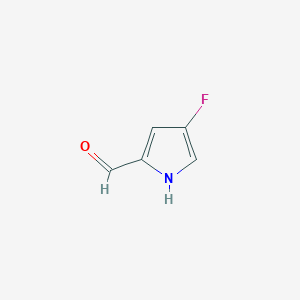
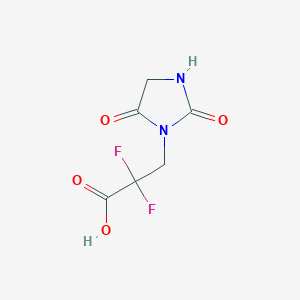
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)

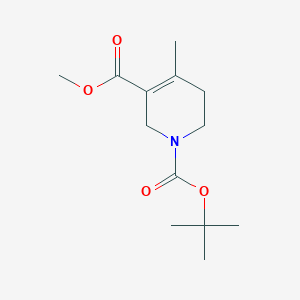
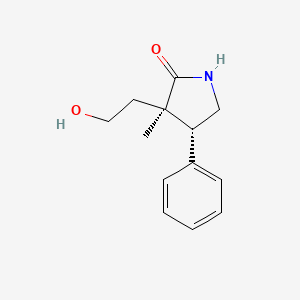
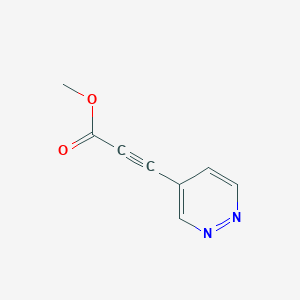
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)
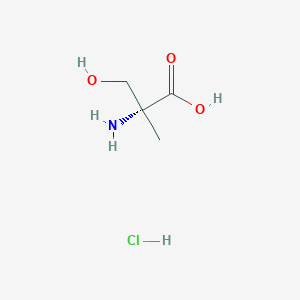
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
